Motor Function Efficacy: Vamorolone vs. Prednisone vs. Placebo in DMD
In a 24-week randomized, double-blind, placebo- and prednisone-controlled Phase 2b trial (VISION-DMD, NCT03439670) in 121 steroid-naïve boys with DMD aged 4 to <7 years, vamorolone 6 mg/kg/day demonstrated statistically significant improvement in the primary endpoint, Time to Stand from supine (TTSTAND) velocity, compared to placebo (mean improvement 0.05±0.01 vs. −0.01±0.01 rises/sec; 95% CI 0.02-0.10; P=0.002) [1]. The efficacy of vamorolone 6 mg/kg/day was comparable to prednisone 0.75 mg/kg/day across all motor outcomes, including TTSTAND, 6-Minute Walk Test (6MWT), Time to Run/Walk 10m (TTRW) velocity, and Time to Climb 4 stairs (TTCLIMB) velocity [2]. A separate network meta-analysis confirmed that vamorolone 6 mg/kg/day provided superior motor function improvements compared to vamorolone 2 mg/kg/day, with mean differences of +0.03 rises/sec for TTSTAND (95% CI 0.00–0.06; P=0.04) and +24.54 meters for 6MWT (95% CI 4.46–44.82; P=0.02) [3].
| Evidence Dimension | Motor function improvement (TTSTAND velocity) |
|---|---|
| Target Compound Data | Vamorolone 6 mg/kg/day: +0.05±0.01 rises/sec vs. baseline |
| Comparator Or Baseline | Prednisone 0.75 mg/kg/day: comparable efficacy (data not shown); Placebo: −0.01±0.01 rises/sec |
| Quantified Difference | Vamorolone vs. Placebo: Mean difference +0.06 rises/sec (P=0.002) |
| Conditions | 24-week Phase 2b RCT (VISION-DMD) in 121 steroid-naïve DMD boys aged 4-7 years |
Why This Matters
Confirms that vamorolone provides anti-inflammatory efficacy equivalent to the standard-of-care corticosteroid prednisone, ensuring that selecting vamorolone does not compromise therapeutic benefit while offering safety advantages.
- [1] Guglieri M, Clemens PR, Perlman SJ, et al. Efficacy and Safety of Vamorolone vs Placebo and Prednisone Among Boys With Duchenne Muscular Dystrophy: A Randomized Clinical Trial. JAMA Neurol. 2022;79(10):1005-1014. View Source
- [2] Dang UJ, Damsker JM, Guglieri M, et al. Efficacy and Safety of Vamorolone Over 48 Weeks in Boys With Duchenne Muscular Dystrophy: A Randomized Controlled Trial. Neurology. 2024;102(5):e208112. View Source
- [3] Wang Q, Zeng Y, Jiao L, et al. Efficacy and safety of different doses of vamorolone in boys with Duchenne muscular dystrophy: a systematic review and network meta-analysis. Front Neurol. 2024;15:1456559. View Source
